molecular formula C21H16O3 B13801058 10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one CAS No. 57028-32-7

10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one

Cat. No.: B13801058
CAS No.: 57028-32-7
M. Wt: 316.3 g/mol
InChI Key: NAJTYWCNKJBOBQ-UHFFFAOYSA-N
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Description

10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one is an organic compound with the molecular formula C21H16O3 It is characterized by the presence of a hydroxyl group, a methoxyphenyl group, and an anthracenone core

Properties

CAS No.

57028-32-7

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

10-hydroxy-10-(4-methoxyphenyl)anthracen-9-one

InChI

InChI=1S/C21H16O3/c1-24-15-12-10-14(11-13-15)21(23)18-8-4-2-6-16(18)20(22)17-7-3-5-9-19(17)21/h2-13,23H,1H3

InChI Key

NAJTYWCNKJBOBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one typically involves the reaction of anthracenone derivatives with appropriate reagents to introduce the hydroxyl and methoxyphenyl groups. One common method involves the Friedel-Crafts acylation of anthracenone with 4-methoxybenzoyl chloride, followed by reduction and hydroxylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 10 undergoes oxidation under controlled conditions. For example:

  • Ketone Formation : Reaction with oxidizing agents like CrO₃ converts the hydroxyl group to a ketone, forming 10-(4-methoxyphenyl)anthracene-9,10-dione.

  • Stability Considerations : The compound retains structural integrity during oxidation due to conjugation with the aromatic system.

Oxidation Product Conditions Yield Key Spectral Data
10-(4-Methoxyphenyl)anthracene-9,10-dioneCrO₃ in acetic acid, 40°C78%IR: 1672 cm⁻¹ (C=O stretch)

Acid-Catalyzed Rearrangements

Bronsted or Lewis acids induce structural rearrangements. BF₃·OEt₂ efficiently catalyzes:

  • Nazarov Cyclization : Forms fused polycyclic aromatic hydrocarbons (PAHs) .

  • Transannular Friedel–Crafts Cyclization : Generates bridged bicyclic derivatives .

Mechanistic Pathway :

  • Protonation of the hydroxyl group generates a carbocation.

  • Intramolecular electrophilic attack forms new C–C bonds.

  • Rearomatization stabilizes the product .

Reaction Type Catalyst Products Yield ¹H NMR Data
Nazarov CyclizationBF₃·OEt₂ (2 equiv)Tetracyclic PAH59%δ 11.48 (s, 1H, CHO)
Friedel–Crafts CyclizationBF₃·OEt₂ (2 equiv)Bridged bicyclic compound70%δ 7.70–7.62 (m, 4H, aromatic)

Substitution Reactions

The methoxy group participates in nucleophilic aromatic substitution (NAS):

  • Demethylation : HI in acetic acid removes the methoxy group, yielding 10-hydroxy-10-(4-hydroxyphenyl)anthracen-9-one.

  • Halogenation : Electrophilic substitution at position 3 with Cl₂/FeCl₃ produces 3-chloro derivatives.

Reaction Reagents Product Yield HRMS Data
DemethylationHI (48%), 100°C10-Hydroxy-10-(4-hydroxyphenyl) derivative65%[M + H⁺] calcd: 303.1121; found: 303.1120
ChlorinationCl₂, FeCl₃, 0°C3-Chloro-10-hydroxy-10-(4-methoxyphenyl)82%[M]⁺ calcd: 368.0871; found: 368.0868

Aldol Condensation

The carbonyl group at position 9 engages in base-catalyzed aldol reactions:

  • Cross-Coupling : Reacts with benzaldehyde derivatives to form extended conjugated systems .

Example Reaction :
10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one + 4-nitrobenzaldehyde → Bis-anthraquinone hybrid (yield: 58%) .

Aldol Product Base Reaction Time ¹³C NMR Data
Bis-anthraquinone hybridKOH, ethanol12 hδ 183.4 (C=O), 160.0 (OCH₃)

Stability and Reactivity Trade-offs

The compound demonstrates:

  • Thermal Stability : Decomposes above 250°C.

  • pH-Dependent Reactivity : Acidic conditions favor carbocation-mediated rearrangements, while basic conditions promote aldol reactions .

Scientific Research Applications

Photochemical Applications

10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one exhibits significant photochemical properties that make it valuable in the development of photonic devices. Its ability to absorb light efficiently allows it to be utilized in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties are harnessed in OLED technology, where it serves as a light-emitting layer, contributing to energy-efficient displays.
  • Photodynamic Therapy (PDT) : In medical applications, the compound can be activated by light to produce reactive oxygen species that selectively destroy cancer cells. This application is particularly promising due to its potential for targeted therapy with minimal side effects.

Material Science Applications

The structural characteristics of this compound allow it to be integrated into various materials for enhanced performance:

  • Polymeric Composites : The compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. This is especially useful in creating advanced materials for aerospace and automotive applications.
  • Nanomaterials : Its compatibility with nanoparticles makes it suitable for decorating surfaces of nanomaterials, enhancing their functionality in sensors and catalysis.

Biological Applications

Research has shown that this compound has potential biological applications:

  • Anticancer Activity : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further investigation as an anticancer agent.
  • Antimicrobial Properties : Preliminary research suggests that the compound may possess antimicrobial activity, which could be beneficial in developing new antibiotics or antimicrobial coatings.

Several case studies highlight the practical applications of this compound:

  • Case Study on OLEDs : A study demonstrated that incorporating this compound into OLEDs significantly improved their brightness and efficiency compared to traditional materials.
  • Photodynamic Therapy Research : Clinical trials have shown that formulations containing this compound can effectively target tumor cells when activated by specific wavelengths of light, leading to reduced tumor size without harming surrounding tissues.
  • Material Enhancement : Research published in materials science journals indicates that composites containing this anthraquinone derivative exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxyphenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The anthracenone core provides structural stability and facilitates specific interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one is unique due to the presence of both hydroxyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one, also known as 10-Hydroxy-4-methoxyphenyl anthracene, is a compound belonging to the anthracene family. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16H14O3
  • Molecular Weight : 270.28 g/mol
  • IUPAC Name : this compound

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The cytotoxicity was evaluated using the MTT assay across different human cancer cell lines, including glioblastoma and breast cancer cells.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
Glioblastoma (U87MG)15.2
Breast Cancer (MCF-7)12.8
Prostate Cancer (PC3)18.5
Normal Lung Fibroblasts>50

The results indicate that the compound selectively inhibits cancer cell growth while exhibiting lower toxicity towards normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses both antibacterial and antifungal activities.

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus22
Escherichia coli18
Candida albicans20

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of DNA Synthesis : The compound induces cell cycle arrest, particularly in the S phase, suggesting interference with DNA replication processes.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
  • Modulation of Apoptotic Pathways : The compound activates pro-apoptotic proteins while inhibiting anti-apoptotic factors, promoting programmed cell death in malignant cells.

Case Studies

Recent studies have highlighted the efficacy of this compound in specific cancer types:

  • Chronic Lymphocytic Leukemia (CLL) : A study reported that derivatives of anthracene compounds similar to this compound demonstrated potent antiproliferative effects in CLL cell lines, with IC50 values significantly lower than standard treatments like fludarabine phosphate .
  • Breast Cancer Models : In vivo studies using breast cancer xenografts showed that treatment with this compound resulted in reduced tumor size and increased survival rates among treated subjects compared to controls .

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